[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride
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Overview
Description
[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride typically involves the reaction of isopropylamine with sodium azide and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which cyclizes to form the tetrazole ring. The final product is obtained by treating the tetrazole with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its tetrazole ring is a versatile moiety that can be functionalized to create a variety of derivatives.
Biology: In biological research, [1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride is studied for its potential as a bioisostere for carboxylic acids, which can enhance the pharmacokinetic properties of drug candidates.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Tetrazoles are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
1H-tetrazole: A simpler tetrazole compound with similar reactivity.
5-aminotetrazole: Another tetrazole derivative with an amino group at the 5-position.
5-methyltetrazole: A tetrazole derivative with a methyl group at the 5-position.
Uniqueness: [1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride is unique due to the presence of the isopropyl group and the methanamine moiety, which can impart distinct chemical and biological properties compared to other tetrazole derivatives. These structural features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1-propan-2-yltetrazol-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5.ClH/c1-4(2)10-5(3-6)7-8-9-10;/h4H,3,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXJLNDYFRIIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=N1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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